N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

描述

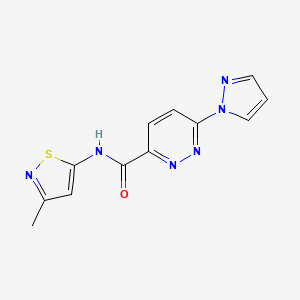

N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a carboxamide linkage at the 3-position of the pyridazine ring. The compound features two distinct heterocyclic substituents: a 3-methylisothiazole moiety at the carboxamide nitrogen and a pyrazole group at the 6-position of the pyridazine core.

属性

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-7-11(20-17-8)14-12(19)9-3-4-10(16-15-9)18-6-2-5-13-18/h2-7H,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVCWBGIPLKGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrazolyl group: This step may involve the reaction of the pyridazine intermediate with a pyrazole derivative under conditions such as reflux in an organic solvent.

Attachment of the isothiazolyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反应分析

Types of Reactions

N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can remove oxygen or introduce hydrogen atoms.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

科学研究应用

Antifungal Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antifungal properties. For instance, derivatives containing pyridine and triazole scaffolds have shown enhanced efficacy against various Candida species, outperforming traditional antifungal agents like fluconazole . The presence of the isothiazole moiety in our compound may contribute to its antifungal activity, making it a candidate for further exploration in treating mycosis.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related pyrazole derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . Specifically, compounds derived from pyridazines have been reported to exhibit promising antibacterial effects, indicating that N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide could be similarly effective.

Synthesis and Evaluation

A study synthesized several derivatives of pyrazole and evaluated their biological activities. Among these, certain compounds demonstrated significant anti-inflammatory effects, highlighting the potential for this compound to serve as a scaffold for developing new anti-inflammatory agents .

In Vivo Studies

In vivo studies involving related pyrazole compounds have shown promising results in reducing inflammation and pain in animal models. These findings suggest that this compound could be further investigated for its analgesic properties .

Data Tables

作用机制

The mechanism of action of N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Pyridazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparison with key analogues from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Diversity : The target compound’s 3-methylisothiazole and pyrazole groups distinguish it from adamantane- or morpholine-containing analogues (e.g., 11c, 11d) . These substituents may influence solubility and target binding compared to bulky adamantane or polar morpholine.

- Trifluoromethyl (CF₃) Effects: Analogues like 11c and 11d incorporate CF₃ at the 5-position, which is associated with enhanced metabolic stability and electron-withdrawing effects.

Patent Landscape

Crystalline forms of pyridazine-carboxamides (e.g., deuterated derivatives in ) are frequently patented to protect intellectual property related to drug development. The absence of patent data for the target compound in the evidence suggests it may represent a novel structural class or early-stage candidate.

生物活性

N-(3-methylisothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure comprising a pyridazine ring, a pyrazole moiety, and an isothiazole group. The molecular formula is with a molecular weight of 286.31 g/mol .

Synthesis Methods:

The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and isothiazole intermediates, followed by their coupling to create the final product. Common reagents include halogenating agents and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Activity: The compound has been evaluated for its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 0.21 µM .

- Antifungal Activity: It also exhibits antifungal properties against fungi such as Candida, demonstrating significant inhibition zones in growth assays .

2.2 Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in stimulated human cell lines, suggesting potential applications in treating inflammatory diseases .

The biological activity is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition: It may act by inhibiting key enzymes involved in bacterial cell wall synthesis, similar to mechanisms observed with established antibiotics like ciprofloxacin .

- Binding Interactions: Molecular docking studies suggest that the compound forms stable interactions with target proteins, which enhances its efficacy against microbial pathogens .

3. Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

4. Conclusion and Future Directions

This compound exhibits a range of biological activities, particularly as an antimicrobial and anti-inflammatory agent. Its unique chemical structure allows for specific interactions with biological targets, making it a candidate for further development in therapeutic applications.

Future research should focus on:

- In vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications: To enhance potency and selectivity against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。